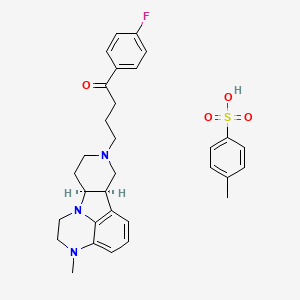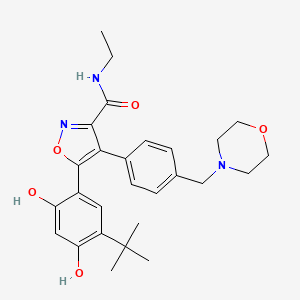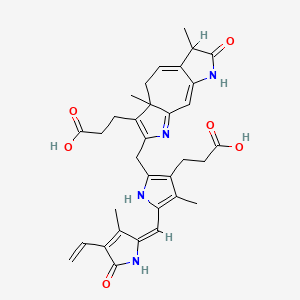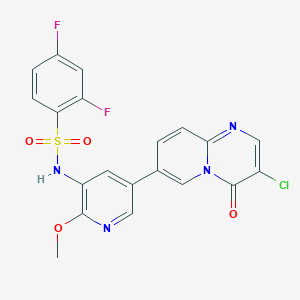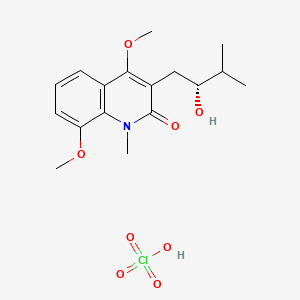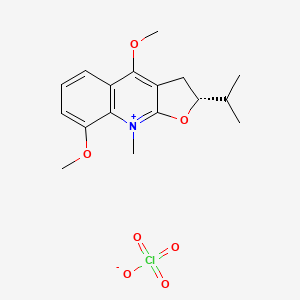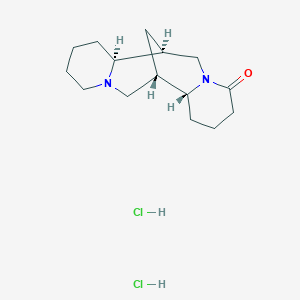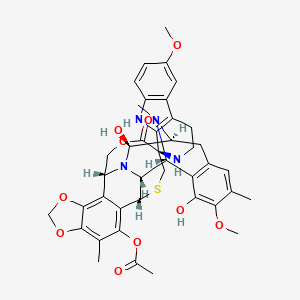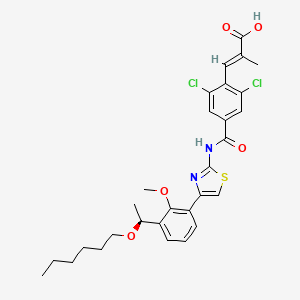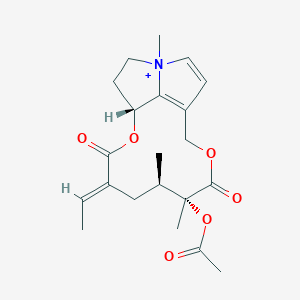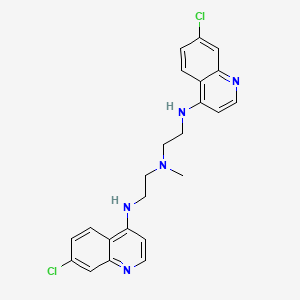
N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine
Vue d'ensemble
Description
LYS01 est un inhibiteur de l'autophagie qui a suscité un intérêt pour son potentiel en thérapie anticancéreuse. L'autophagie est un processus cellulaire impliquant la séquestration des organites et des protéines dans des vésicules autophagiques (AV) suivie de leur dégradation par fusion lysosomale. Les cellules tumorales exploitent l'autophagie pour survivre aux stress métaboliques et thérapeutiques, ce qui en fait un mécanisme de résistance clé à de nombreux agents anticancéreux .
Mécanisme D'action
Target of Action
Lys01, also known as “1391426-22-4 (free base)”, “LYS01 free base”, or “N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine”, primarily targets autophagy proteins . Autophagy is a cellular process that degrades and recycles cellular components to maintain homeostasis and adapt to metabolic stress .
Mode of Action
Lys01 acts as an autophagy inhibitor . It inhibits the process of autophagy by impairing lysosomal function . Lys01 is a dimeric form of Chloroquine (HY-17589A), and it is more potent than Hydroxychloroquine (HCQ) in inhibiting autophagy .
Biochemical Pathways
The primary biochemical pathway affected by Lys01 is the autophagy-lysosome pathway . By inhibiting autophagy, Lys01 disrupts the degradation and recycling of cellular components, which can lead to the accumulation of damaged proteins and organelles, and ultimately cell death .
Pharmacokinetics
It is known that lys01, compared to hcq, more potently accumulates within and deacidifies the lysosome . This suggests that Lys01 may have a high cellular uptake and a strong ability to cross cellular membranes to reach its target site, the lysosome .
Result of Action
Lys01 has been shown to inhibit cell viability in various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, and 6.0 μM respectively . This suggests that Lys01 can induce cell death by inhibiting autophagy, making it a potential candidate for anticancer research .
Action Environment
The efficacy of Lys01 can be influenced by the pH of the environment. In acidic conditions, such as those found in the tumor microenvironment, Lys01 retains its autophagy-inhibiting activity . This is in contrast to Chloroquine, which loses its activity under acidic conditions . This suggests that Lys01 could be particularly effective in targeting cancer cells in the acidic tumor microenvironment .
Analyse Biochimique
Biochemical Properties
Lys01 interacts with various enzymes and proteins in the cell, primarily through its role as an autophagy inhibitor . It inhibits cell viability of various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, 6.0 μM . The nature of these interactions primarily involves the inhibition of the autophagy process, which is a cellular degradation pathway that is essential for cell survival under stress conditions .
Cellular Effects
Lys01 has a profound impact on cellular processes. It inhibits autophagy, a process that is often upregulated in cancer cells as a survival mechanism . By inhibiting autophagy, Lys01 can impair tumor growth
Molecular Mechanism
The molecular mechanism of Lys01 involves its accumulation within the lysosome, where it exerts its effects . Compared with Hydroxychloroquine (HCQ), Lys01 more potently accumulates within and deacidifies the lysosome, resulting in impaired autophagy and tumor growth . This suggests that Lys01 may bind to biomolecules within the lysosome, inhibiting enzyme activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Lys01 is a potent autophagy inhibitor and has significant antitumor activity . It is also known that Lys01 is more potent than HCQ in terms of autophagy inhibition .
Dosage Effects in Animal Models
It is known that Lys01 has significant antitumor activity and is a potent autophagy inhibitor .
Metabolic Pathways
Given its role as an autophagy inhibitor, it is likely that Lys01 interacts with enzymes and cofactors involved in this process .
Transport and Distribution
Lys01 is thought to accumulate within the lysosome, where it exerts its effects This suggests that Lys01 may be transported into the lysosome via specific transporters or binding proteins
Subcellular Localization
The subcellular localization of Lys01 is thought to be within the lysosome This localization is likely crucial for Lys01’s activity as an autophagy inhibitor
Méthodes De Préparation
Voies de synthèse : LYS01 est un composé bisaminoquinoléine. Sa synthèse implique des motifs structuraux spécifiques qui améliorent l'inhibition de l'autophagie par rapport aux dérivés de la chloroquine (CQ). Ces motifs incluent la présence de deux cycles aminoquinoléine, un lieur triamine et un atome de chlore en position C-7. Le composé principal, Lys01, est environ 10 fois plus puissant que l'hydroxychloroquine (HCQ), un autre inhibiteur de l'autophagie .
Production industrielle : Bien que les méthodes de production industrielle spécifiques pour LYS01 ne soient pas largement documentées, les efforts de recherche se sont concentrés sur l'optimisation de sa synthèse et de sa formulation pour une utilisation thérapeutique.
Analyse Des Réactions Chimiques
LYS01 inhibe principalement l'autophagie en altérant la fonction lysosomale. Il s'accumule dans les lysosomes et les désacidifie, entraînant une altération de l'autophagie et de la croissance tumorale. Le composé subit des réactions liées à ses caractéristiques structurales, mais des informations détaillées sur les réactifs et les conditions spécifiques sont limitées .
4. Applications de la recherche scientifique
Les applications de LYS01 s'étendent à divers domaines scientifiques :
Recherche sur le cancer : LYS01 montre une activité antitumorale significative en monothérapie sans toxicité chez la souris. Il a le potentiel d'être un agent thérapeutique dans le traitement du cancer.
Résistance aux médicaments : L'inhibition de l'autophagie par LYS01 peut surmonter les mécanismes de résistance aux médicaments dans les cellules cancéreuses.
Troubles métaboliques : Des recherches supplémentaires explorent son rôle dans les troubles métaboliques au-delà du cancer.
5. Mécanisme d'action
LYS01 cible l'autophagie en perturbant la fonction lysosomale. Il altère la séquestration et la dégradation des composants cellulaires, conduisant à la mort cellulaire. Les cibles moléculaires et les voies impliquées sont encore en cours d'investigation.
Applications De Recherche Scientifique
LYS01’s applications extend across various scientific fields:
Cancer Research: LYS01 shows significant single-agent antitumor activity without toxicity in mice. It has potential as a therapeutic agent in cancer treatment.
Drug Resistance: Autophagy inhibition with LYS01 may overcome drug resistance mechanisms in cancer cells.
Metabolic Disorders: Further research explores its role in metabolic disorders beyond cancer.
Comparaison Avec Des Composés Similaires
LYS01 se distingue par sa puissance accrue par rapport à HCQ. Des composés similaires incluent des dérivés de CQ et d'autres inhibiteurs de l'autophagie, mais les caractéristiques structurelles uniques de LYS01 contribuent à son efficacité .
Propriétés
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lys01 interact with its target and what are the downstream effects?
A1: Lys01 functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that Lys01 is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of Lys01 and how specific structural features contribute to its potency as an autophagy inhibitor?
A2: The research emphasizes the importance of several structural motifs in Lys01 for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for Lys01's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in Lys01's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.
Q3: What evidence suggests that Lys01 specifically targets autophagy in vivo?
A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of Lys01) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting Lys01's targeted activity on the autophagy pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)
